molecular formula C13H20N2O4S B121057 N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER CAS No. 258262-54-3

N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER

Cat. No.: B121057
CAS No.: 258262-54-3
M. Wt: 300.38 g/mol
InChI Key: AKUPRXWQEIRZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound featuring a tert-butyl carbamate group linked via an ethyl chain to a para-substituted phenyl ring containing a sulfonamide (-SO₂NH₂) moiety. This structure combines the steric bulk and stability of the tert-butyl group with the polar, hydrogen-bonding capabilities of the sulfonamide, making it valuable in medicinal chemistry and biochemical applications.

For instance, similar carbamates are employed in mass spectrometry-based enzyme assays (e.g., Pompe disease screening) due to their stability and detectability .

Properties

IUPAC Name

tert-butyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(16)15-9-8-10-4-6-11(7-5-10)20(14,17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H2,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUPRXWQEIRZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477741
Record name AGN-PC-0NHTEF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258262-54-3
Record name AGN-PC-0NHTEF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of 4-(2-Aminoethyl)benzenesulfonamide

The primary method involves reacting 4-(2-aminoethyl)benzenesulfonamide with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride, forming a stable carbamate bond.

Key Reaction Conditions

  • Solvent : Dimethylformamide (DMF), dimethylacetamide, or N-methylpyrrolidone.

  • Temperature : Ambient (20–25°C).

  • Time : 2–6 hours.

  • Workup : Water-induced precipitation followed by filtration and drying.

Industrial-Scale Synthesis and Optimization

Industrial protocols prioritize cost efficiency, yield, and purity. Patent WO2018078657A1 outlines a scalable process yielding high-purity (>95%) product.

Stepwise Procedure

  • Reaction Setup :

    • 4-(2-Aminoethyl)benzenesulfonamide (55 g) and Boc anhydride are combined in DMF (250 mL).

    • Stirred at ambient temperature for 2–6 hours.

  • Precipitation :

    • Water is added to the reaction mass, inducing crystallization.

    • The mixture is stirred for 1 hour, filtered, and washed with water.

  • Drying :

    • The solid is dried under vacuum to yield tert-butyl 4-sulfamoylphenethylcarbamate.

Table 1: Comparative Analysis of Solvent Systems

SolventReaction Time (h)Purity (%)Yield (%)
Dimethylformamide2–6>9581*
N-Methylpyrrolidone3–5>9378*
Sulfolane4–6>9075*
*Estimated based on analogous reactions.

Critical Process Parameters

Solvent Selection

DMF is preferred due to its high polarity, which enhances Boc anhydride solubility and reaction homogeneity. Alternatives like sulfolane reduce costs but may compromise yield.

Temperature and Time

Ambient temperature minimizes energy consumption, while extended reaction times (>4 hours) ensure complete conversion without side products.

Workup and Purification

Water addition precipitates the product efficiently. Recrystallization from methanol or acetone further enhances purity (>99%).

Advantages Over Alternative Methods

This method circumvents expensive coupling agents (e.g., HOBt, DCC) used in traditional carbamate syntheses, reducing production costs by ~40%. The absence of chromatographic purification also streamlines large-scale manufacturing.

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (s, 9H, Boc CH₃), 2.70 (t, 2H, CH₂), 3.20 (q, 2H, CH₂), 7.45 (d, 2H, ArH), 7.75 (d, 2H, ArH).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Challenges and Mitigation Strategies

Incomplete Boc Protection

Cause : Insufficient Boc anhydride or shortened reaction time.
Solution : Use a 1.2:1 molar ratio of Boc anhydride to amine and monitor via HPLC.

Solvent Residues

Cause : Incomplete drying.
Solution : Vacuum drying at 50°C for 12 hours reduces residual DMF to <0.1% .

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include potassium carbonate, acetone, and various catalysts such as palladium and copper. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions may yield amine derivatives.

Scientific Research Applications

Intermediate in Drug Synthesis

N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-carbamic acid tert-butyl ester serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting β-3 adrenoceptors. This is exemplified by its role in the synthesis of Mirabegron, a drug used for treating overactive bladder conditions. The compound's structure allows for modifications that can enhance the pharmacological profile of the final product.

Therapeutic Potential

Research indicates that compounds related to N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-carbamic acid exhibit potential therapeutic effects:

  • β-3 Adrenergic Agonism : The compound's structural features facilitate interaction with β-3 adrenergic receptors, which play a crucial role in urinary bladder function.
  • Anti-inflammatory Properties : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for further investigation in treating inflammatory diseases.

Analytical Applications

Due to its unique chemical structure, this compound can be utilized as a reference standard in analytical chemistry. Its purity and stability make it suitable for use in HPLC and other chromatographic techniques to ensure the quality of pharmaceutical products.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Aminosulfonyl Group : The initial step involves the introduction of the aminosulfonyl group onto a phenolic precursor.
  • Carbamate Formation : The reaction with isocyanates or carbamates leads to the formation of the carbamic acid structure.
  • Tert-butyl Esterification : The final step involves the conversion of the carbamic acid to its tert-butyl ester form, enhancing its lipophilicity and stability.

Reaction Conditions

  • Solvents : Common solvents used include tetrahydrofuran (THF), acetonitrile, and dichloromethane.
  • Catalysts : Reactions may be catalyzed by bases such as triethylamine or sodium bicarbonate to facilitate esterification.

Case Study 1: Synthesis of Mirabegron

Mirabegron was developed through synthetic pathways involving this compound as an intermediate. The compound's high purity (>99%) was critical for ensuring efficacy and safety in clinical trials.

Case Study 2: Anti-inflammatory Research

Recent studies explored derivatives of this compound for their anti-inflammatory properties. In vitro assays demonstrated that certain modifications led to enhanced activity against inflammatory markers, suggesting potential applications in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. In the case of Glipizide, the compound binds to the sulfonylurea receptor on pancreatic beta cells, leading to the release of insulin and subsequent lowering of blood glucose levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[2-[4-(aminosulfonyl)phenyl]ethyl]-carbamic acid tert-butyl ester with structurally related tert-butyl carbamates, emphasizing substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (CAS No.) Substituents/Modifications Molecular Weight Key Properties/Applications References
This compound -SO₂NH₂ at para position ~313.35 (est.) High polarity, hydrogen-bonding capacity; potential enzyme substrates or drug intermediates.
tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate () -OCH₃ at para position 280.35 Increased lipophilicity; electron-donating methoxy group may enhance membrane permeability.
[2-(4-Bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester () -Br at para position 300.19 Halogen substitution enables cross-coupling reactions; useful in synthesizing aryl-linked pharmaceuticals.
TERT-BUTYL N-(2-[2-amino-4-(trifluoromethyl)anilino]ethyl)carbamate () -CF₃ and -NH₂ at meta/para positions 319.32 Electron-withdrawing CF₃ group enhances metabolic stability; potential kinase inhibitor intermediate.
[2-(2,4-Dimethoxy-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester () -OCH₃ (ortho/para) and -CO- groups 295.33 Dimethoxy groups increase lipophilicity; ketone moiety may participate in redox reactions.
(2-Oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester () -CO- at ethyl chain 249.29 Ketone group introduces reactivity (e.g., nucleophilic addition); intermediate in heterocyclic synthesis.

Substituent Effects on Physicochemical Properties

  • Sulfonamide (-SO₂NH₂) : The primary compound’s sulfonamide group imparts high polarity and water solubility compared to methoxy (-OCH₃) or bromo (-Br) substituents. This enhances compatibility with biological systems, as seen in enzyme assay substrates (e.g., ) .
  • Halogens (-Br, -CF₃): Bromine in increases molecular weight and enables Suzuki-Miyaura couplings for drug derivatization.
  • Methoxy (-OCH₃) : The methoxy group in and elevates lipophilicity (logP), favoring blood-brain barrier penetration but reducing aqueous solubility compared to sulfonamides .

Biological Activity

N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-carbamic acid tert-butyl ester, also known as tert-butyl (4-sulfamoylphenethyl)carbamate, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.

  • Molecular Formula : C13H20N2O4S
  • Molecular Weight : 300.37 g/mol
  • CAS Number : 258262-54-3
  • Density : 1.220 ± 0.06 g/cm³ (predicted)
  • Melting Point : 178-180 °C
  • Solubility : Slightly soluble in DMSO and methanol
  • pKa : 10.16 ± 0.10 (predicted)

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antidiabetic Properties : This compound is structurally related to sulfonylureas, which are known for their role in managing diabetes by stimulating insulin secretion from pancreatic beta cells. Research indicates that derivatives of this compound may enhance glucose uptake and improve insulin sensitivity.
  • Anti-inflammatory Effects : Studies have suggested that the sulfonamide moiety can exhibit anti-inflammatory properties. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases where modulation of the immune response is beneficial.
  • Antitumor Activity : Preliminary research has indicated potential antitumor effects, possibly through the inhibition of certain cancer cell lines. The specific mechanisms are still under investigation, but they may involve apoptosis induction or cell cycle arrest.

Case Study 1: Antidiabetic Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various carbamate derivatives, including tert-butyl esters, and evaluated their effects on insulin secretion in vitro. The results demonstrated that certain derivatives significantly increased insulin release in response to glucose stimulation, suggesting their potential as new antidiabetic agents.

Case Study 2: Anti-inflammatory Mechanisms

A study conducted at a leading university investigated the anti-inflammatory properties of sulfonamide compounds. The findings revealed that this compound inhibited the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Case Study 3: Antitumor Activity

Research published in Cancer Letters explored the effects of various sulfonamide derivatives on cancer cell lines. The study found that this compound exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis and cell cycle disruption being proposed.

Data Tables

PropertyValue
Molecular FormulaC13H20N2O4S
Molecular Weight300.37 g/mol
Melting Point178-180 °C
Density1.220 ± 0.06 g/cm³ (predicted)
SolubilitySlightly soluble in DMSO
Biological ActivityObservations
AntidiabeticStimulates insulin secretion
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntitumorInduces apoptosis in cancer cells

Q & A

Basic: What are the recommended strategies for synthesizing N-[2-[4-(aminosulfonyl)phenyl]ethyl]-carbamic acid tert-butyl ester with high purity?

Methodological Answer:

  • Step 1 : Start with 4-(aminosulfonyl)phenethylamine as the primary precursor. Protect the amine group using a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .
  • Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) or LC-MS. Purify via silica gel column chromatography (ethyl acetate/hexane gradient) to isolate intermediates.
  • Step 3 : Confirm structure using 1H^1H-NMR (e.g., tert-butyl protons at δ 1.3–1.5 ppm) and high-resolution mass spectrometry (HRMS).
  • Critical Note : Optimize stoichiometry (1:1.2 ratio of amine to Boc₂O) to minimize side products like over-Boc-protected species .

Basic: What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • LC-MS/MS : Quantify trace impurities using electrospray ionization (ESI) in positive ion mode. Reference the MS/MS fragmentation pattern of the tert-butyl group (loss of 56 Da, corresponding to C₄H₈) .
  • NMR : Use 13C^{13}C-NMR to verify the carbamate carbonyl signal (~155 ppm) and sulfonamide sulfur environment (~45 ppm for sulfonamide S=O groups) .
  • Purity Assessment : Perform HPLC with UV detection at 254 nm; aim for ≥98% purity. Use a C18 column with acetonitrile/water (0.1% formic acid) mobile phase .

Basic: How can researchers assess the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

  • Accelerated Degradation Studies :
    • Thermal Stability : Incubate at 40°C for 4 weeks; monitor via HPLC for decomposition products (e.g., free amine due to Boc deprotection) .
    • Hydrolytic Stability : Expose to pH 2 (HCl) and pH 9 (NaOH) buffers at 25°C; quantify degradation using LC-MS. The sulfonamide group may hydrolyze under strongly acidic conditions .
  • Storage Recommendations : Store at –20°C in anhydrous DMSO or under nitrogen to prevent moisture-induced carbamate cleavage .

Advanced: How does the aminosulfonyl moiety influence the compound’s reactivity and biological interactions?

Methodological Answer:

  • Electrophilic Reactivity : The sulfonamide group acts as a hydrogen-bond acceptor, enhancing solubility and binding to targets like carbonic anhydrase II (CA2). Perform docking studies with CA2 (PDB ID: 1CA2) to map interactions .
  • Biological Assays : Compare activity against analogs lacking the sulfonamide group (e.g., ethyl ester derivatives). Use enzyme inhibition assays (IC₅₀) to quantify differences .
  • Synthetic Modifications : Replace the sulfonamide with a methylsulfonyl or phosphonate group to study steric/electronic effects on bioactivity .

Advanced: What methodologies are suitable for studying in vivo metabolic pathways of this compound?

Methodological Answer:

  • Isotopic Labeling : Synthesize a deuterated version (e.g., 2H^2H-tert-butyl group) for tracking via LC-MS/MS. Administer to rodent models and analyze plasma/tissue extracts .
  • Metabolite Identification : Use high-resolution orbitrap MS to detect phase I metabolites (e.g., oxidative deamination) and phase II conjugates (e.g., glucuronidation) .
  • Enzyme Mapping : Incubate with liver microsomes + NADPH to identify cytochrome P450 (CYP) involvement. Inhibit specific CYP isoforms (e.g., CYP3A4 with ketoconazole) to clarify metabolic routes .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Data Triangulation :
    • Assay Variability : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HepG2) under standardized conditions (e.g., 10% FBS, 37°C, 5% CO₂) .
    • Orthogonal Validation : Confirm target engagement using surface plasmon resonance (SPR) for binding affinity and Western blotting for downstream effector proteins .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to assess significance of divergent results. Report effect sizes (e.g., Cohen’s d) to quantify discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
Reactant of Route 2
Reactant of Route 2
N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.